N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted with an ethoxy group at position 6, linked via a carboxamide bridge to a 1-methyl-1H-pyrazole moiety. This structure combines electron-rich aromatic systems with a flexible carboxamide linker, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-9-4-5-10-12(8-9)21-14(16-10)17-13(19)11-6-7-15-18(11)2/h4-8H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGAGJHGLQNDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Ethoxy-2-Aminothiophenol
A common route to benzothiazoles involves the cyclization of 2-aminothiophenol derivatives. For 6-ethoxy substitution, 4-ethoxy-2-aminothiophenol serves as the precursor. Treatment with ammonium thiocyanate and bromine in acetic acid induces cyclization to form 2-amino-6-ethoxybenzothiazole.
Reaction Conditions :
Alternative Route via Nitro Reduction
An alternative method involves nitration of 6-ethoxybenzothiazole followed by reduction. Nitration with fuming HNO₃ at 0°C introduces a nitro group at position 2, which is subsequently reduced using H₂/Pd-C in ethanol to yield the amine.
Key Data :
- Intermediate : 2-Nitro-6-ethoxybenzothiazole (mp 142–144°C)
- Reduction Conditions : 10% Pd-C, H₂ (1 atm), ethanol, 25°C, 4 hours
- Yield : 85%
Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxylic Acid
Ester Hydrolysis of Ethyl 1-Methyl-1H-Pyrazole-5-Carboxylate
The pyrazole fragment is synthesized via hydrolysis of its ethyl ester. Treatment of ethyl 1-methyl-1H-pyrazole-5-carboxylate with aqueous NaOH in refluxing ethanol affords the carboxylic acid.
Reaction Conditions :
Direct Alkylation of Pyrazole
An alternative approach involves alkylation of pyrazole-5-carboxylic acid with methyl iodide in the presence of a base. However, this method suffers from regioselectivity issues, necessitating chromatographic purification.
Amide Coupling Strategies
HATU-Mediated Coupling
The most efficient method for amide bond formation employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. Activation of 1-methyl-1H-pyrazole-5-carboxylic acid with HATU in DMF, followed by reaction with 6-ethoxy-1,3-benzothiazol-2-amine, yields the target compound.
Optimized Conditions :
Mixed Anhydride Method
For scale-up, the mixed anhydride approach using isobutyl chloroformate offers cost advantages. The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine to form the anhydride, which subsequently reacts with the benzothiazol-2-amine.
Key Data :
- Reactants : Pyrazole acid (1.0 equiv), iBuOCOCl (1.1 equiv), NMM (1.2 equiv)
- Solvent : THF
- Yield : 65%
Purification and Characterization
Chromatographic Purification
Crude product purification is achieved via medium-pressure liquid chromatography (MPLC) using gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Spectroscopic Analysis
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.52 (s, 1H, pyrazole-H), 7.07 (s, 1H, benzothiazole-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, NCH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- LRMS (ESI) : m/z 361.08 [M+H]⁺ (calculated 361.084).
Comparative Analysis of Synthetic Routes
| Method | Coupling Reagent | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| HATU-mediated | HATU | 78 | >95 | High |
| Mixed anhydride | iBuOCOCl | 65 | 90 | Low |
The HATU method offers superior yield and purity, making it preferable for laboratory-scale synthesis, whereas the mixed anhydride approach is viable for industrial applications.
Mechanistic Insights and Side Reactions
- Competitive Cyclization : During benzothiazole synthesis, excess bromine may lead to over-bromination at position 4, necessitating careful stoichiometric control.
- Racemization : Although the target lacks chiral centers, HATU-mediated coupling at elevated temperatures can induce epimerization in related compounds, justifying the use of low temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole or pyrazole rings.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Specific compounds have demonstrated nanomolar activity against hCA IX and II, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
Antimicrobial Properties
Studies indicate that benzothiazole derivatives possess antibacterial and antifungal activities. The synthesized compounds have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant antimicrobial effects . This positions this compound as a candidate for developing new antimicrobial agents.
Inhibition Studies
In one study, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results showed that it could effectively reduce enzyme activity at low concentrations, highlighting its potential as a therapeutic agent .
Cytotoxicity Evaluation
Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole-pyrazole carboxamides, which exhibit variations in substituents, linker groups, and biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzothiazole-Pyrazole Carboxamides
Key Observations:
Substituent Effects: The ethoxy group at position 6 (target compound) enhances solubility compared to methoxy analogs (e.g., ). Chloro substituents (e.g., ) increase molecular weight and may alter receptor binding kinetics.
Biological Relevance :
- Compound Z14 () demonstrates antiviral activity against dengue virus NS5 polymerase, suggesting that the benzothiazole-carboxamide scaffold can be tailored for enzyme inhibition .
- The N-benzyl analog () highlights the role of lipophilic groups in modulating pharmacokinetic properties, though its biological activity remains uncharacterized .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for 6-ethoxybenzothiazole derivatives (e.g., thioether formation in ). Carboxamide coupling via EDCI/HOBt () is a plausible route for pyrazole linkage .
Pharmacological and Biochemical Insights
While direct data on the target compound’s bioactivity are absent, related studies provide context:
- Cannabinoid Receptor Modulation: Benzothiazole derivatives in show affinity for CB1/CB2 receptors, with structural features (e.g., ethoxy groups) influencing binding to G-protein-coupled receptors .
- Proteasome Inhibition : The analog CBKO6377 (), featuring a 5-nitrofuran substituent, inhibits the ubiquitin-proteasome system, underscoring the scaffold’s versatility in targeting cellular machinery .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives and pyrazole-based structures, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is with a molecular weight of approximately 316.38 g/mol. The structure features a benzothiazole moiety linked to a pyrazole ring, which is characteristic of many biologically active compounds.
Benzothiazole and pyrazole derivatives have been studied extensively for their interactions with various biological targets:
- Enzyme Inhibition : Many derivatives exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO), cyclooxygenase (COX), and various kinases. For instance, certain pyrazole derivatives have shown potent inhibition against BRAF(V600E) and EGFR, which are critical in cancer pathways .
- Antimicrobial Activity : Compounds containing the benzothiazole structure have demonstrated significant antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of pyrazole derivatives through the inhibition of pro-inflammatory cytokines like TNFα and IL-6. This suggests a role in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Alters potency against specific targets (e.g., kinases) |
| Presence of electron-withdrawing groups | Enhances anti-tumor activity |
| Ethoxy group on benzothiazole | Contributes to solubility and bioavailability |
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity : A series of pyrazole derivatives were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall efficacy .
- Anti-inflammatory Studies : Research demonstrated that certain pyrazole derivatives significantly inhibited carrageenan-induced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Efficacy : Compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations, indicating potential for development as antimicrobial agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key steps include:
- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) and temperature control (e.g., reflux for cyclization).
- Monitoring reactions via thin-layer chromatography (TLC) to track intermediate formation .
- Purification techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate high-purity products .
- Adjusting molar ratios (e.g., 1:1.2 for carboxamide coupling) and using catalysts (e.g., DMAP for acylation) to enhance yields .
Q. What spectroscopic and analytical methods are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., benzothiazole C-2 linkage to pyrazole) .
- Infrared Spectroscopy (IR) : Identify functional groups like amide C=O (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.1) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. experimental C, H, N, S percentages .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with targets like HSP90 or PARP .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Core modifications : Vary substituents at the benzothiazole C-6 ethoxy group (e.g., replace with halogen, alkyl) and pyrazole N-1 methyl group (e.g., ethyl, cyclopropyl) .
- Bioisosteric replacements : Substitute the amide linker with sulfonamide or urea groups to assess metabolic stability .
- Data-driven SAR : Use clustering algorithms to correlate structural features (e.g., LogP, polar surface area) with activity trends from datasets of analogous compounds (see Table 1 in ).
Q. What strategies resolve contradictory bioactivity data across different assay models?
- Methodological Answer :
- Orthogonal validation : Compare enzymatic assays (e.g., purified kinase targets) with cell-based assays (e.g., Western blot for phosphorylated proteins) to confirm target engagement .
- Pharmacokinetic profiling : Evaluate solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation) to identify assay artifacts .
- Machine learning : Apply random forest models to integrate disparate datasets and identify confounding variables (e.g., cell line-specific expression of efflux pumps) .
Q. How can computational modeling predict the compound’s mechanism of action and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to targets like COX-2 or tubulin (PDB IDs: 5KIR, 6N2O). Prioritize poses with hydrogen bonds to benzothiazole N and pyrazole carbonyl .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å) .
- Free energy calculations : Compute binding affinities via MM-PBSA to rank derivatives .
Q. What methodologies identify metabolites and assess long-term toxicological profiles?
- Methodological Answer :
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS/MS. Detect phase I metabolites (e.g., hydroxylation at benzothiazole C-4) and phase II conjugates (glucuronidation) .
- In vivo toxicology : Conduct 28-day repeat-dose studies in rodents (OECD 407 guidelines), monitoring hematological, hepatic, and renal parameters .
- Genotoxicity screening : Ames test (bacterial reverse mutation) and micronucleus assay in CHO-K1 cells .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
